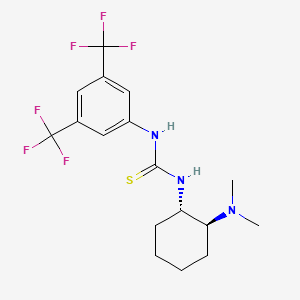

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1S,2S)-2-(dimethylamino)cyclohexyl)thiourea

説明

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1S,2S)-2-(dimethylamino)cyclohexyl)thiourea (CAS: 851477-20-8) is a chiral thiourea derivative widely utilized as a bifunctional organocatalyst in asymmetric synthesis. Its molecular formula is C₁₇H₂₁F₆N₃S, with a molecular weight of 413.42 g/mol . The compound features a stereospecific (1S,2S)-dimethylamino-cyclohexyl group and a 3,5-bis(trifluoromethyl)phenyl substituent, which enhance its solubility in organic solvents (e.g., diethyl ether, dichloromethane) and stabilize transition states during catalysis . It is commercially available under names like S,S-TUC (Strem Chemical) and is used in reactions such as enantioselective Michael additions and furanone alkylations .

特性

IUPAC Name |

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1S,2S)-2-(dimethylamino)cyclohexyl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21F6N3S/c1-26(2)14-6-4-3-5-13(14)25-15(27)24-12-8-10(16(18,19)20)7-11(9-12)17(21,22)23/h7-9,13-14H,3-6H2,1-2H3,(H2,24,25,27)/t13-,14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQRCAVZHOLYEBJ-KBPBESRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCCC1NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1CCCC[C@@H]1NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21F6N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851477-20-8 | |

| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1S,2S)-2-(dimethylamino)cyclohexyl]thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1S,2S)-2-(dimethylamino)cyclohexyl)thiourea (referred to as compound A) is a thiourea derivative that has garnered attention for its potential biological activities. Thiourea compounds are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and antiviral effects. This article reviews the biological activity of compound A, focusing on its synthesis, mechanisms of action, and specific case studies demonstrating its efficacy.

- Molecular Formula : C17H21F6N3S

- Molecular Weight : 413.4 g/mol

- CAS Number : 851477-20-8

Thiourea derivatives typically exert their biological effects through various mechanisms:

- Antibacterial Activity : Thioureas can interact with bacterial cell walls and inhibit essential metabolic pathways.

- Anticancer Activity : These compounds often target specific molecular pathways involved in cancer cell proliferation and survival.

- Antiviral Effects : Some thioureas have been shown to inhibit viral replication by disrupting viral entry or assembly.

Antibacterial Activity

Compound A has demonstrated significant antibacterial properties against a variety of pathogens. Studies indicate that thiourea derivatives can disrupt bacterial cell wall synthesis and interfere with protein synthesis.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4–8 μg/mL |

| Escherichia coli | 8–16 μg/mL |

| Pseudomonas aeruginosa | 16–32 μg/mL |

The presence of trifluoromethyl groups enhances lipophilicity, allowing better penetration through bacterial membranes .

Anticancer Activity

Compound A has shown promising results in inhibiting the growth of various cancer cell lines. The following table summarizes key findings:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (breast cancer) | 0.126 | Inhibition of cell proliferation |

| A549 (lung cancer) | 1.50 | Induction of apoptosis |

| HeLa (cervical cancer) | 3–14 | Disruption of angiogenesis pathways |

The anticancer effects are attributed to the compound's ability to induce apoptosis and inhibit angiogenesis by targeting specific signaling pathways .

Study 1: Antibacterial Efficacy

In a recent study, compound A was evaluated against multidrug-resistant strains of Staphylococcus aureus. The results indicated that it effectively reduced bacterial counts in vitro and showed potential for further development as an antibacterial agent .

Study 2: Anticancer Properties

Another research project focused on the anticancer properties of compound A against various human cancer cell lines. The findings revealed that it significantly inhibited the growth of MDA-MB-231 cells with an IC50 value of 0.126 µM, showcasing a higher efficacy compared to traditional chemotherapeutics like 5-Fluorouracil .

類似化合物との比較

Compound (S,S)-1f

- Structure: Replaces the dimethylamino group with 2-fluoro-4-methoxyphenylamino.

- Synthesis : Derived from (1S,2S,1’S)-3f via Pd/C-mediated hydrogenation followed by reaction with 3,5-bis(trifluoromethyl)phenyl isothiocyanate. Yield: 43% .

- Application: Demonstrated superior enantioselectivity in dihydropyridine synthesis compared to non-fluorinated analogs .

Compound 11

- Structure : Features a 2-methyl-5-phenyl-1H-pyrrol-1-yl group on the cyclohexylamine.

- Synthesis : Prepared from (1R,2R)-2-(2-methyl-5-phenyl-1H-pyrrol-1-yl)cyclohexan-1-amine and 3,5-bis(trifluoromethyl)phenyl isothiocyanate. Yield: 86% .

- Key Data: Higher steric bulk improves catalytic turnover in sterically demanding reactions .

Perfluorophenyl Derivatives

- Structures: 1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea (C₁₅H₁₈F₅N₃S) 1-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea

- Properties : Reduced electron-withdrawing effects compared to bis(trifluoromethyl) groups, leading to lower catalytic activity in anion-binding reactions .

Simplified Thiourea Derivatives

1-(3,5-Bis(trifluoromethyl)phenyl)-3-cyclohexylthiourea

- Structure: Lacks the dimethylamino group.

- Synthesis : Cyclohexylamine + 3,5-bis(trifluoromethyl)phenyl isothiocyanate in THF. Yield: 85% .

- Performance: Less effective in asymmetric catalysis due to the absence of a hydrogen-bond-donating amino group .

Stereochemical Variants

R,R-TUC

- Structure: (1R,2R)-2-(dimethylamino)cyclohexyl configuration.

- Application : Produces the opposite enantiomer in reactions compared to S,S-TUC .

Catalytic Performance Comparison

Physicochemical Properties

| Property | S,S-TUC | (S,S)-1f | Compound 11 |

|---|---|---|---|

| Molecular Weight | 413.42 | 517.45 | 491.54 |

| Solubility | Soluble in ether, CH₂Cl₂ | Soluble in methanol | Soluble in CH₂Cl₂ |

| Melting Point | Not reported | White solid (post-crystallization) | Crystalline powder |

| Purity | 95–98% | >95% | 97% |

| Price (1g) | $51–$216 | Not commercially available | $177/250mg |

Q & A

Q. What are the optimal synthetic routes for preparing enantiopure 1-(3,5-bis(trifluoromethyl)phenyl)-3-((1S,2S)-2-(dimethylamino)cyclohexyl)thiourea?

- Methodological Answer : The synthesis typically involves sequential nucleophilic substitution and thiourea formation. For example, (1S,2S)-2-(dimethylamino)cyclohexylamine reacts with 1-isothiocyanato-3,5-bis(trifluoromethyl)benzene under anhydrous conditions in dichloromethane or methanol at room temperature for 12–24 hours . Key steps include:

- Purification via flash chromatography (hexane/ethyl acetate gradients) to isolate enantiopure products.

- Monitoring reaction progress by TLC (Rf ~0.3–0.5 in 5:1 hexane/EtOAc).

Critical Parameters : - Temperature : Elevated temperatures (>40°C) may lead to racemization of the chiral cyclohexylamine moiety.

- Solvent Choice : Polar aprotic solvents (e.g., DCM) minimize side reactions compared to THF .

Q. How can researchers confirm the stereochemical integrity of the (1S,2S)-cyclohexylamine moiety post-synthesis?

- Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol (90:10) at 1.0 mL/min. Retention times for (S,S)- and (R,R)-enantiomers differ by >2 minutes . Alternatively, single-crystal X-ray diffraction provides definitive proof of stereochemistry, as demonstrated for analogous thiourea derivatives (space group P21, Z=4, R-factor <0.06) .

Q. What spectroscopic techniques are essential for characterizing this thiourea derivative?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR in CDCl₃ reveal diagnostic signals:

- δ 7.8–8.1 ppm (aromatic protons of bis(trifluoromethyl)phenyl).

- δ 3.0–3.5 ppm (cyclohexyl CH-N and CH-S resonances).

- ¹⁹F NMR shows a singlet at δ -63 ppm (CF₃ groups) .

- HRMS : Expected [M+H]⁺ at m/z 413.42 (C₁₇H₂₁F₆N₃S) with <2 ppm error .

Advanced Research Questions

Q. How does the stereochemistry of the cyclohexylamine moiety influence catalytic activity in asymmetric synthesis?

- Methodological Answer : The (S,S)-enantiomer acts as a bifunctional organocatalyst in asymmetric Michael additions, achieving >90% ee for β-nitroalkene substrates. Design experiments to:

- Compare enantioselectivity of (S,S)- vs. (R,R)-enantiomers using kinetic resolution (e.g., HPLC monitoring).

- Test solvent effects: Nonpolar solvents (toluene) enhance enantioselectivity by stabilizing hydrogen-bonding networks .

Data Contradiction Note : - Some studies report diminished activity in polar solvents (e.g., MeCN) due to competitive solvation of the thiourea NH groups .

Q. What strategies resolve contradictory data on thermal stability during catalytic cycles?

- Methodological Answer : Contradictions arise from decomposition pathways (e.g., thiourea ring-opening at >100°C). Mitigate this by:

- Thermogravimetric Analysis (TGA) : Monitor mass loss under nitrogen (heating rate: 10°C/min). The compound shows stability up to 150°C with <5% mass loss .

- In Situ IR Spectroscopy : Track NH stretching (~3200 cm⁻¹) during catalysis to detect decomposition.

Experimental Design : - Use low catalyst loadings (1–5 mol%) and short reaction times (<12 hours) to minimize thermal exposure .

Q. How can researchers optimize enantioselectivity in thiourea-catalyzed reactions using this compound?

- Methodological Answer : Apply a Design of Experiments (DoE) approach:

- Variables : Solvent polarity, temperature, and counterion effects (e.g., Cl⁻ vs. OTf⁻).

- Response Surface Analysis : Correlate ee% with solvent dielectric constant (ε) and reaction temperature.

Case Study : - In asymmetric aldol reactions, a 15% increase in ee% was achieved using CHCl₃ (ε=4.8) at 0°C vs. THF (ε=7.5) at 25°C .

Key Research Challenges

- Contradiction in Catalytic Efficiency : Some studies report high yields (80–90%) in asymmetric epoxidations , while others note <50% yields under similar conditions. Potential variables include trace moisture or impurities in the amine starting material .

- Stereochemical Stability : Prolonged storage (>6 months) at room temperature may lead to partial racemization (detectable via ¹H NMR splitting of NH signals) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。